molecular formula C10H6F3NO2 B3046220 Methyl 2-cyano-3-(trifluoromethyl)benzoate CAS No. 1211596-75-6

Methyl 2-cyano-3-(trifluoromethyl)benzoate

Cat. No. B3046220
CAS RN: 1211596-75-6
M. Wt: 229.15
InChI Key: BNDOWWMAPQBXCJ-UHFFFAOYSA-N
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Description

“Methyl 2-cyano-3-(trifluoromethyl)benzoate” is a chemical compound with the CAS Number: 1211596-75-6 . It has a molecular weight of 229.16 and its molecular formula is C10H6F3NO2 . The IUPAC name for this compound is this compound . It is a solid substance and is stored in a dry environment at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H6F3NO2/c1-16-9(15)6-3-2-4-8(7(6)5-14)10(11,12)13/h2-4H,1H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“this compound” is a solid substance . It is stored in a dry environment at temperatures between 2-8°C .

Advantages and Limitations for Lab Experiments

Methyl 2-cyano-3-(trifluoromethyl)benzoate has several advantages for use in laboratory experiments. It is a stable compound, with a high melting point and boiling point. It is also soluble in organic solvents, making it easy to use in a variety of laboratory experiments. However, there are some limitations to using this compound in laboratory experiments. It is a relatively expensive compound, and its high boiling point can make it difficult to work with in some experiments.

Future Directions

Methyl 2-cyano-3-(trifluoromethyl)benzoate has potential applications in the treatment of various diseases, such as cancer, inflammation, and pain. It could also be used in the development of new drugs and drug delivery systems. Additionally, this compound could be used in the synthesis of polymers and nanomaterials for use in medical devices. Finally, further research into the biochemical and physiological effects of this compound could lead to new therapeutic strategies for the treatment of various diseases.

Scientific Research Applications

Methyl 2-cyano-3-(trifluoromethyl)benzoate has been studied extensively in recent years due to its potential applications in medicinal chemistry and pharmaceuticals. It has been used as a reagent in the synthesis of various drugs, such as anti-cancer drugs, anti-inflammatory agents, and anticonvulsants. It has also been used in the synthesis of other organic compounds, such as esters and amides. This compound has also been used in the synthesis of polymers and in the production of nanomaterials.

Safety and Hazards

“Methyl 2-cyano-3-(trifluoromethyl)benzoate” is considered hazardous. It may cause respiratory irritation, skin irritation, and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Biochemical Analysis

Biochemical Properties

Methyl 2-cyano-3-(trifluoromethyl)benzoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and function. These interactions are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of genes involved in cell cycle regulation, apoptosis, and stress response. Additionally, it affects cellular metabolism by inhibiting key enzymes, leading to changes in the levels of metabolites and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific active sites on enzymes, leading to inhibition or activation of their catalytic activity. This binding can result in conformational changes in the enzyme structure, affecting its function. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in cumulative effects on cellular processes, including alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, including cellular damage and disruption of normal physiological processes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of various biomolecules. The compound’s effects on metabolic flux and metabolite levels are significant, as it can inhibit or activate key enzymes involved in these pathways. Understanding the metabolic pathways associated with this compound is essential for elucidating its biochemical properties and potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions influence the compound’s localization and accumulation within specific cellular compartments. The distribution of the compound within tissues also affects its overall efficacy and potential therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. These localization signals ensure that the compound reaches its intended site of action, where it can exert its effects on cellular processes. Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications .

properties

IUPAC Name

methyl 2-cyano-3-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO2/c1-16-9(15)6-3-2-4-8(7(6)5-14)10(11,12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNDOWWMAPQBXCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10724402
Record name Methyl 2-cyano-3-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10724402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1211596-75-6
Record name Methyl 2-cyano-3-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10724402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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